molecular formula C14H10ClNO3 B1345445 3-(2-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-35-1

3-(2-Acetoxybenzoyl)-2-chloropyridine

Cat. No. B1345445
M. Wt: 275.68 g/mol
InChI Key: GUQVGUSREDHOFH-UHFFFAOYSA-N
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Description

3-(2-Acetoxybenzoyl)-2-chloropyridine, also known as 2-ACP, is a chemical compound that has been widely studied due to its potential applications in different scientific fields. It is a substituted pyridine derivative that is used as a starting material in the synthesis of a variety of heterocyclic compounds. It can also be used as a catalyst for organic reactions.

Scientific Research Applications

Synthesis and Fluorescence Probing

One application of derivatives related to 3-(2-Acetoxybenzoyl)-2-chloropyridine is in the synthesis of novel fluorescent probes. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds have been shown to be efficient fluorescent probes for mercury ions, both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011).

Antimicrobial Studies

Another area of application is in the development of antimicrobial agents. Derivatives of 2-chloropyridine have been synthesized and evaluated for their antibacterial and antifungal activities. For example, new pyridine derivatives have shown variable and modest activity against investigated bacterial and fungal strains, indicating potential as antimicrobial agents (Patel & Agravat, 2007).

Photocatalysis

Compounds related to 3-(2-Acetoxybenzoyl)-2-chloropyridine have been studied for their photocatalytic properties. For instance, titanium-dioxide-mediated photocatalyzed reactions of selected organic systems, including 2-amino-5-chloropyridine, have been investigated. The photolysis of these compounds leads to the formation of various products, demonstrating their potential in photocatalytic applications (Qamar, Muneer, & Bahnemann, 2005).

Synthesis of Complexes with Anti-Cancer Activity

Additionally, 3-(2-Acetoxybenzoyl)-2-chloropyridine derivatives have been utilized in the synthesis of complexes with potential anti-cancer activity. Novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives have been synthesized and evaluated for their cytotoxicities against a variety of cell lines. These studies highlight the potential therapeutic applications of these compounds (Qiao et al., 2021).

Supramolecular Architectures

The formation of supramolecular architectures through hydrogen bonding is another significant application. Novel pyridine-based hydrazone derivatives, related to 3-(2-Acetoxybenzoyl)-2-chloropyridine, have been synthesized and their structures analyzed to understand the non-covalent interactions responsible for structural stabilization. These studies provide insights into materials architecture and the design of functional materials (Khalid et al., 2021).

Safety And Hazards

The safety and hazards associated with “3-(2-Acetoxybenzoyl)-2-chloropyridine” are not explicitly mentioned in the searched resources .

Future Directions

Diosgenin and its derivatives have shown potential in the treatment of various conditions, including neurological diseases . This suggests that “3-(2-Acetoxybenzoyl)-2-chloropyridine” and similar compounds could have potential applications in the future, although specific future directions are not provided in the searched resources.

properties

IUPAC Name

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQVGUSREDHOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642176
Record name 2-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Acetoxybenzoyl)-2-chloropyridine

CAS RN

898786-35-1
Record name 2-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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